4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile is an organic compound that belongs to the class of azoxybenzenes This compound is characterized by the presence of an azoxy group (-N=N(O)-) linked to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile typically involves the reaction of 4-hexylphenylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an azoxy intermediate, which is then coupled with benzonitrile to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds.
Reduction: Reduction of the azoxy group can yield amines.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are employed in substitution reactions.
Major Products
Oxidation: Nitrobenzonitrile derivatives.
Reduction: Aminobenzonitrile derivatives.
Substitution: Various substituted benzonitrile compounds.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azoxy group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Z)-(4-Methylphenyl)-ONN-azoxy]benzonitrile
- 4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile
- 4-[(Z)-(4-Propylphenyl)-ONN-azoxy]benzonitrile
Uniqueness
4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
56691-07-7 |
---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(4-cyanophenyl)imino-(4-hexylphenyl)-oxidoazanium |
InChI |
InChI=1S/C19H21N3O/c1-2-3-4-5-6-16-9-13-19(14-10-16)22(23)21-18-11-7-17(15-20)8-12-18/h7-14H,2-6H2,1H3 |
InChI-Schlüssel |
FHOJMZHKTGMQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.